n-(2-Chloro-4-fluorophenyl)propionamide
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Overview
Description
n-(2-Chloro-4-fluorophenyl)propionamide is an organic compound with the molecular formula C9H9ClFNO It is a derivative of propionamide, where the phenyl ring is substituted with chlorine and fluorine atoms at the 2 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Chloro-4-fluorophenyl)propionamide typically involves the reaction of 2-chloro-4-fluoroaniline with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of water.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Amines or alcohols.
Scientific Research Applications
n-(2-Chloro-4-fluorophenyl)propionamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-(2-Chloro-4-fluorophenyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- n-(2-Bromo-4-fluorophenyl)propionamide
- n-(2-Chloro-4-methylphenyl)propionamide
- n-(2-Chloro-4-nitrophenyl)propionamide
Comparison: n-(2-Chloro-4-fluorophenyl)propionamide is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity. Compared to its analogs, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound for various applications.
Biological Activity
N-(2-Chloro-4-fluorophenyl)propionamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article provides an overview of the biological activity of this compound, supported by relevant research findings, mechanisms of action, and case studies.
Chemical Structure and Properties
The compound's chemical formula is C9H10ClFNO, with a molecular weight of approximately 229.68 g/mol. The presence of a chloro group and a fluorophenyl moiety contributes to its unique reactivity and biological interactions.
This compound exhibits its biological effects through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation, leading to potential therapeutic effects against diseases characterized by these processes.
- Receptor Interaction : It may interact with cellular receptors, modulating signaling pathways that are crucial for cell survival and proliferation.
- Antimicrobial Activity : The halogen atoms in the structure can form strong interactions with biological molecules, enhancing its antimicrobial properties by inhibiting bacterial enzymes.
Anticancer Properties
Recent studies indicate that this compound may induce apoptosis in cancer cells. For example, it has been observed to activate caspase pathways, leading to programmed cell death in various cancer cell lines .
Antimicrobial Effects
The compound has demonstrated potential antimicrobial activity against several bacterial strains. Its mechanism involves the inhibition of bacterial growth through interference with metabolic pathways essential for bacterial survival .
Neuroprotective Effects
Research suggests that this compound may possess neuroprotective properties. It has been evaluated in models of neuroinflammation and epilepsy, showing promise in reducing oxidative stress and improving neurochemical profiles associated with neuroprotection .
Case Studies
- Neuroprotective Study : A study investigated the effects of this compound in a zebrafish model subjected to pentylenetetrazole (PTZ)-induced seizures. The compound was found to upregulate neurosteroid levels while downregulating stress hormones, indicating its potential as an anti-epileptic agent .
- Anticancer Efficacy : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in human leukemia cells. The activation of caspase-3 and -9 was noted as a critical pathway for inducing cell death .
Data Table: Summary of Biological Activities
Activity Type | Mechanism | Model/System | Findings |
---|---|---|---|
Anticancer | Apoptosis induction via caspase activation | Human leukemia cells | Significant apoptosis observed |
Antimicrobial | Enzyme inhibition | Various bacterial strains | Inhibition of bacterial growth |
Neuroprotective | Upregulation of neurosteroids | Zebrafish seizure model | Reduced seizure activity and oxidative stress |
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c1-2-9(13)12-8-4-3-6(11)5-7(8)10/h3-5H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDVBPKRTUCFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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